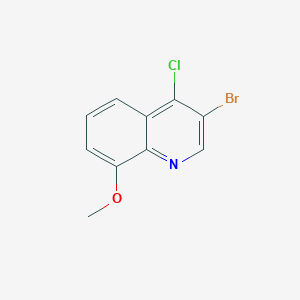
3-Bromo-4-chloro-8-methoxyquinoline
Übersicht
Beschreibung
3-Bromo-4-chloro-8-methoxyquinoline is a chemical compound with the molecular formula C10H7BrClNO . It is a solid substance and its molecular weight is 272.53 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-8-methoxyquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . It has a bromine atom at the 3rd position, a chlorine atom at the 4th position, and a methoxy group (-OCH3) at the 8th position .Physical And Chemical Properties Analysis
3-Bromo-4-chloro-8-methoxyquinoline is predicted to have a boiling point of 341.1±37.0 °C and a density of 1.613±0.06 g/cm3 . Its pKa is predicted to be -0.60±0.41 .Wissenschaftliche Forschungsanwendungen
Regioselective Alkoxydehalogenation : Osborne and Miller (1993) explored the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, revealing insights into the bromination of methoxyquinolines (Osborne & Miller, 1993).
Skraup-Type Synthesis : Lamberth et al. (2014) used 2,2,3-Tribromopropanal for transforming various substituted anilines into 3-bromo-6-methoxyquinolines, leading to 3-bromoquinolin-6-ols, indicating a method for synthesizing halogenated quinolines (Lamberth et al., 2014).
Chemosensor for Cadmium : Prodi et al. (2001) characterized a compound where 5-Chloro-8-methoxyquinoline was appended to diaza-18-crown-6, showcasing its potential as a selective chemosensor for Cd 2+ ions (Prodi et al., 2001).
Synthesis and DFT Study : Zhou et al. (2022) conducted a synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-methoxyquinoline compounds, providing insights into the molecular structure and properties of such compounds (Zhou et al., 2022).
Biological Activity : Bai et al. (2012) explored the biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl) methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, indicating its potential as an antimicrobial agent (Bai et al., 2012).
Anti-TB Drug Synthesis : Sun Tie-min (2009) synthesized a quinoline-TMC-207 derivative, a potential anti-TB drug, from a methoxyquinoline intermediate (Sun Tie-min, 2009).
Safety And Hazards
3-Bromo-4-chloro-8-methoxyquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
Zukünftige Richtungen
While specific future directions for research on 3-Bromo-4-chloro-8-methoxyquinoline are not available in the retrieved data, quinoline derivatives are of significant interest in various fields of research and industry. They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYGWUHMJIGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567138 | |
| Record name | 3-Bromo-4-chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-8-methoxyquinoline | |
CAS RN |
142781-92-8 | |
| Record name | 3-Bromo-4-chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloro-8-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)







![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

